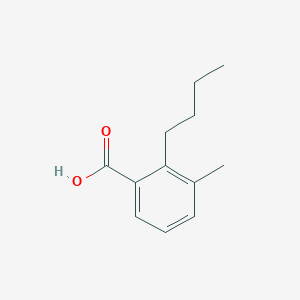![molecular formula C14H9NO6 B14398493 3-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-92-8](/img/structure/B14398493.png)
3-[(3-Nitrobenzoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Nitrobenzoyl)oxy]benzoic acid is an organic compound characterized by the presence of a nitro group and a benzoic acid moiety. This compound is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3-nitrobenzoyl group. It is an aromatic compound and under standard conditions, it is an off-white solid. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 3-nitrobenzoic acid with benzoic acid. One common method is the reaction of 3-nitrobenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: 3-Aminobenzoic acid.
Reduction: 3-Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: A precursor to 3-[(3-Nitrobenzoyl)oxy]benzoic acid, used in the synthesis of dyes and other organic compounds.
Benzoic acid: A simple aromatic carboxylic acid, widely used as a food preservative and in the synthesis of various chemicals.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position, used in the synthesis of pharmaceuticals and dyes.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both 3-nitrobenzoic acid and benzoic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications.
Properties
CAS No. |
89882-92-8 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-3-2-6-12(8-9)21-14(18)10-4-1-5-11(7-10)15(19)20/h1-8H,(H,16,17) |
InChI Key |
PYOWRGFDFVADPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


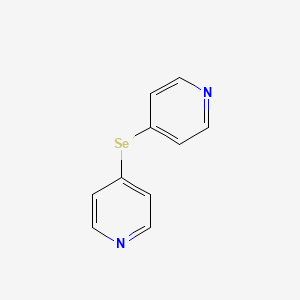
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
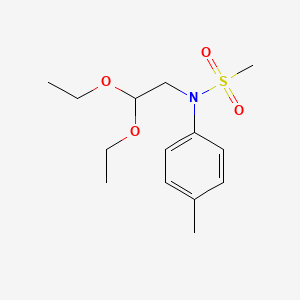
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
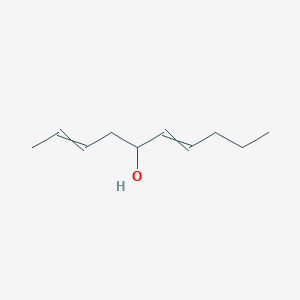
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

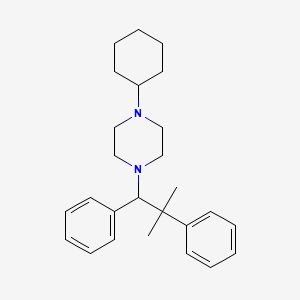
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
